molecular formula C30H22N4O5S2 B2505165 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide CAS No. 391228-58-3

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide

Cat. No.: B2505165
CAS No.: 391228-58-3
M. Wt: 582.65
InChI Key: ZGNZNWPFSYKVHC-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps. One common approach is the condensation of 6-methoxy-1,3-benzothiazol-2-amine with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: A simpler derivative with similar biological activities.

    3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Known for its anti-inflammatory and analgesic properties.

    2-Benzothiazolamine, 6-methoxy-: Another benzothiazole derivative with potential medicinal applications.

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide stands out due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O5S2/c1-37-21-11-13-23-25(15-21)40-29(31-23)33-27(35)17-3-7-19(8-4-17)39-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(38-2)16-26(24)41-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNZNWPFSYKVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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